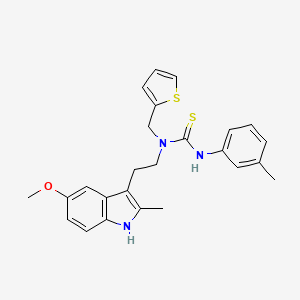
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea is a useful research compound. Its molecular formula is C25H27N3OS2 and its molecular weight is 449.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(thiophen-2-ylmethyl)-3-(m-tolyl)thiourea exhibits significant biological activity due to its unique structural features, incorporating thiourea and indole moieties. Thiourea derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antioxidant activities. This article reviews the biological activities associated with this specific compound, supported by relevant research findings and case studies.
Chemical Structure
The compound's structure can be broken down into three key components:
- Indole moiety : Known for its role in various biological activities.
- Thiourea backbone : Contributes to the compound's interaction with biological targets.
- Substituent groups : These enhance the lipophilicity and biological interactions of the compound.
Antibacterial Activity
Thiourea derivatives have been reported to possess antibacterial properties. The presence of alkyl chains in thiourea compounds has been shown to enhance their activity against various bacterial strains. For instance, a study demonstrated that certain thiourea derivatives exhibited minimum inhibitory concentration (MIC) values as low as 135 µg/mL against E. coli . The mechanism is thought to involve the disruption of microbial cell walls due to the lipophilic nature imparted by substituents.
Table 1: Antibacterial Activity of Thiourea Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1-(2-(5-methoxy-2-methyl... | E. coli | 135 |
| Novel Thiourea Derivative 2a | Staphylococcus aureus | 145 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiourea derivatives, including those similar in structure to our compound. For example, derivatives have shown IC50 values ranging from 3 to 20 µM against various cancer cell lines . The mechanism often involves the inhibition of specific pathways related to cancer cell proliferation and survival.
Case Study:
A derivative similar to the target compound was tested against human leukemia cell lines, showing significant efficacy with IC50 values as low as 1.50 µM . Such findings indicate that modifications in the thiourea structure can lead to enhanced anticancer activity.
Antioxidant Activity
Thiourea derivatives also exhibit antioxidant properties. A study found that a related thiourea derivative demonstrated strong reducing potential when tested against ABTS free radicals with an IC50 of 52 µg/mL . This suggests that compounds like the one could mitigate oxidative stress in biological systems.
The biological activities of thiourea compounds can be attributed to several mechanisms:
- Hydrogen Bond Formation : The NH groups in thioureas facilitate hydrogen bonding with biological targets, enhancing their binding affinity .
- Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, leading to increased permeability and eventual cell death in microbial targets.
- Inhibition of Key Enzymes : Many thiourea derivatives act by inhibiting enzymes critical for cell survival in pathogens and cancer cells.
科学研究应用
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiourea derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, a study reported that thiourea derivatives exhibited IC50 values in the low micromolar range against several cancer types, suggesting their potential as anticancer agents .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Studies have shown that thioureas can effectively combat bacterial strains such as E. coli and S. aureus. The structure-activity relationship indicates that modifications to the thiourea moiety enhance antimicrobial potency .
Case Study 1: Anticancer Efficacy
A comprehensive study conducted by MDPI evaluated various thiourea derivatives against a panel of cancer cell lines using the National Cancer Institute's protocols. The study found that certain derivatives showed significant cytotoxicity, indicating their potential for further development as therapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial activity of related thiourea compounds. The findings revealed a strong correlation between structural features and biological activity, with specific modifications leading to enhanced efficacy against gram-positive bacteria .
属性
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3OS2/c1-17-6-4-7-19(14-17)27-25(30)28(16-21-8-5-13-31-21)12-11-22-18(2)26-24-10-9-20(29-3)15-23(22)24/h4-10,13-15,26H,11-12,16H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMDCNOITIXMHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













